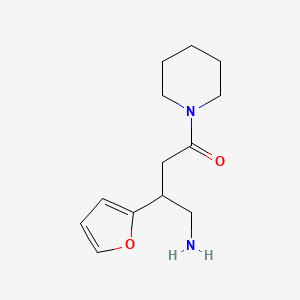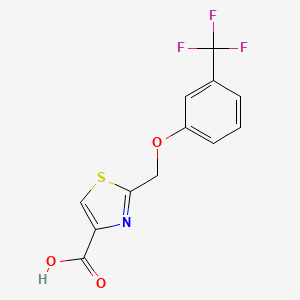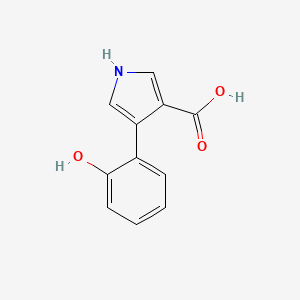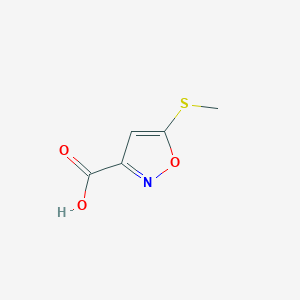
8-Chloro-1-ethyl-2-methylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-1-ethyl-2-methylquinolin-4(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1-ethyl-2-methylquinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative.
Cyclization: The aniline derivative undergoes cyclization to form the quinoline core.
Chlorination: The quinoline core is chlorinated at the 8-position using reagents like phosphorus oxychloride (POCl3).
Alkylation: The chlorinated quinoline is then alkylated at the 1-position with ethyl iodide.
Methylation: Finally, the compound is methylated at the 2-position using methyl iodide.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the nitrogen or carbon atoms.
Reduction: Reduction reactions may occur at the carbonyl group or the quinoline ring.
Substitution: Halogen substitution reactions can occur at the 8-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-Chloro-1-ethyl-2-methylquinolin-4(1H)-one depends on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The molecular targets and pathways involved may include:
DNA Intercalation: Binding to DNA and interfering with replication and transcription.
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound with a similar structure.
8-Chloroquinoline: Lacks the ethyl and methyl substitutions.
1-Ethyl-2-methylquinoline: Lacks the chlorine substitution.
Uniqueness
8-Chloro-1-ethyl-2-methylquinolin-4(1H)-one is unique due to its specific substitutions, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Propiedades
Fórmula molecular |
C12H12ClNO |
|---|---|
Peso molecular |
221.68 g/mol |
Nombre IUPAC |
8-chloro-1-ethyl-2-methylquinolin-4-one |
InChI |
InChI=1S/C12H12ClNO/c1-3-14-8(2)7-11(15)9-5-4-6-10(13)12(9)14/h4-7H,3H2,1-2H3 |
Clave InChI |
DZJPUDGMYGRYGQ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=CC(=O)C2=C1C(=CC=C2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)guanidine](/img/structure/B11811054.png)












